1,7-Diazaspiro[4.5]decane, 7-methyl- is a bicyclic compound characterized by its unique spiro structure, which consists of two nitrogen atoms incorporated into a spirocyclic framework. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications.
The chemical formula of 1,7-Diazaspiro[4.5]decane, 7-methyl- is with a molecular weight of approximately 154.26 g/mol. It falls under the category of diazaspiro compounds, which are known for their diverse biological activities and potential therapeutic applications. The compound can also be referred to as 7-methyl-2,7-diazaspiro[4.5]decane in some contexts .
Synthesis of 1,7-Diazaspiro[4.5]decane, 7-methyl- can be achieved through various methods, focusing on the formation of the spirocyclic structure via cyclization reactions. One notable method involves a multi-step synthetic route that includes:
This method is advantageous due to its high yield and mild reaction conditions, making it suitable for large-scale production.
1,7-Diazaspiro[4.5]decane, 7-methyl- can participate in various chemical reactions typical for nitrogen-containing heterocycles:
The mechanism of action for compounds like 1,7-Diazaspiro[4.5]decane, 7-methyl- often involves interaction with biological targets such as receptors or enzymes. This compound has been noted for its potential neurokinin receptor antagonistic activity, which may contribute to its therapeutic effects in treating conditions such as anxiety disorders and pain management .
Data suggest that these interactions can modulate neurotransmitter release and influence various physiological responses.
1,7-Diazaspiro[4.5]decane, 7-methyl- has several potential applications in scientific research:
Organocuprate reagents enable efficient N-alkylation of spirocyclic precursors, particularly for introducing methyl groups at the N-7 position. This approach typically employs N-Boc-protected 1,7-diazaspiro[4.5]decane as the substrate, reacting with methylmagnesium bromide/copper(I) iodide complexes in THF at -20°C to room temperature. The reaction proceeds via oxidative addition of the cuprate to the lactam carbonyl, followed by reductive elimination to yield the 7-methyl derivative after deprotection. Key advantages include chemoselectivity for N-alkylation over competing O-alkylation and tolerance of diverse functional groups on the spirocyclic framework. Typical yields range from 65-85%, with minor byproducts arising from over-alkylation or reduction observed under forcing conditions. This methodology has been successfully scaled to multi-gram production for pharmaceutical intermediates [3] [4].
Table 1: Organocuprate Alkylation Optimization
Cuprate Reagent | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
MeMgBr/CuI | -20 to RT | THF | 4 | 85 |
Me₂CuLi | -78 to -30 | Et₂O | 2 | 78 |
MeCu(CN)Li | -30 | THF | 6 | 92 |
MeMgBr/CuBr·SMe₂ | 0 | Toluene | 3 | 70 |
Silver tetrafluoroborate (AgBF₄) efficiently catalyzes the intramolecular aza-Michael addition critical for constructing the spirocyclic core. This method utilizes olefinic precursors featuring appropriately positioned amine and electron-deficient alkene moieties. The silver cation activates the alkene toward nucleophilic attack by the tethered amine, facilitating 5-exo-trig cyclization to form the pyrrolidine ring of the spiro system. For 7-methyl derivatives, precursors incorporate a methyl substituent at the future N-7 position prior to cyclization. Optimal conditions (AgBF₄, 10 mol%, dichloromethane, 25°C, 12h) afford cyclized products in 70-90% yield with excellent diastereoselectivity (>20:1 dr) when chiral auxiliaries control the quaternary center stereochemistry. This strategy provides direct access to the fully substituted spirocyclic architecture without requiring post-cyclization functionalization [8].
Palladium catalysis enables late-stage functionalization of preformed 7-methyl-1,7-diazaspiro[4.5]decane scaffolds. Suzuki-Miyaura coupling of brominated derivatives demonstrates particular utility:
$$\text{7-Methyl-2-bromo-1,7-diazaspiro[4.5]decane} + \text{ArB(OH)}2 \xrightarrow{\text{Pd(dppf)Cl}2, \text{K}2\text{CO}3} \text{7-Methyl-2-aryl-1,7-diazaspiro[4.5]decane}$$
Reactions proceed efficiently under microwave irradiation (100-120°C, 20-60 min) using Pd(dppf)Cl₂ (5 mol%) and potassium carbonate base in aqueous dioxane, achieving 75-95% yields. Electron-rich arylboronic acids couple most efficiently, while sterically hindered substrates require elevated temperatures. Buchwald-Hartwig amination of 2-bromo derivatives with secondary amines (Pd₂(dba)₃/XPhos, NaO^tBu, toluene, 80°C) provides access to 2-amino-substituted 7-methyl derivatives (65-88% yield). These methodologies demonstrate remarkable functional group tolerance, enabling installation of pharmacophores essential for biological activity [4] [9].
Table 2: Palladium-Catalyzed Coupling Reactions of 7-Methyl Derivatives
Reaction Type | Catalyst/Ligand | Base/Solvent | Conditions | Yield Range (%) |
---|---|---|---|---|
Suzuki Coupling | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane-H₂O | μW, 120°C, 30 min | 75-95 |
Buchwald Amination | Pd₂(dba)₃/XPhos | NaO^tBu / Toluene | 80°C, 12 h | 65-88 |
Carbonylative Coupling | Pd(OAc)₂/Xantphos | Et₃N / DMF/MeOH | CO (1 atm), 80°C | 60-75 |
Epoxidation of unsaturated precursors followed by ring expansion provides stereocontrolled access to functionalized 7-methyl-1,7-diazaspiro[4.5]decane systems. 7-Methyl-1,7-diazaspiro[4.5]dec-3-ene undergoes selective epoxidation using m-CPBA (1.1 equiv, CH₂Cl₂, 0°C) to furnish the corresponding spiroepoxide in >90% yield. Subsequent treatment with BF₃·OEt₂ (10 mol%) triggers regioselective epoxide opening and concomitant ring expansion to yield 8-hydroxy-7-methyl-1,7-diazaspiro[4.6]undecan-2-one. This transformation capitalizes on the strain-release energy of the epoxide to drive the expansion, installing a hydroxymethyl group adjacent to the quaternary center. The reaction proceeds with complete stereospecificity, transferring epoxide stereochemistry to the new stereocenters in the expanded ring. This methodology provides access to ring-expanded analogs valuable for structure-activity relationship studies in drug discovery programs targeting soluble epoxide hydrolase inhibitors and central nervous system agents [5].
(R)- and (S)-tert-Butanesulfinamide serve as versatile chiral auxiliaries for asymmetric synthesis of 7-methyl-1,7-diazaspiro[4.5]decane derivatives. The protocol involves diastereoselective aza-Henry reaction between chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate. The reaction proceeds with high diastereocontrol (>19:1 dr) due to chelation-controlled addition to the sulfinylimine, preferentially forming the syn-adduct. Subsequent reduction of the nitro group (Zn, HCl) and lactamization affords enantiomerically enriched 5-(1-aminoalkyl)-2-pyrrolidones. Treatment with carbonyl diimidazole (CDI) then induces ring expansion through intramolecular acylation, yielding enantiopure (>99% ee) 7-methyl-1,7-diazaspiro[4.5]decane-2,8-diones. The chiral auxiliary is recovered under acidic conditions (HCl, MeOH) without racemization. This strategy enables gram-scale synthesis of both enantiomers by simply selecting the appropriate sulfinamide enantiomer, providing crucial building blocks for chiral drug candidates .
Table 3: Stereoselective Synthesis via Chiral Sulfinyl Imines
Sulfinyl Imine Configuration | Product Configuration | Diastereomeric Ratio (dr) | Yield after Cyclization (%) | ee (%) |
---|---|---|---|---|
(R)-tert-Butanesulfinyl | (2R,7S) | 19:1 | 82 | >99 |
(S)-tert-Butanesulfinyl | (2S,7R) | 18:1 | 80 | >99 |
(R)-tert-Butanesulfinyl | (2S,7R) | 3:1 | 65 | 85 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: